(+)-cis,trans-Abscisic Acid-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-cis,trans-Abscisic Acid-L-leucine is a conjugate of abscisic acid and the essential amino acid L-leucine. Abscisic acid is a plant hormone involved in various physiological processes, including seed dormancy, germination, and stress responses. L-leucine is an essential amino acid that plays a crucial role in protein synthesis and metabolic functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-leucine typically involves the conjugation of abscisic acid with L-leucine. This can be achieved through a series of chemical reactions, including esterification and amidation. The reaction conditions often require the use of catalysts and specific solvents to facilitate the conjugation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.
Scientific Research Applications
(+)-cis,trans-Abscisic Acid-L-leucine has various scientific research applications, including:
Chemistry: Used as a model compound to study conjugation reactions and the behavior of plant hormones.
Biology: Investigated for its role in plant physiology and stress responses.
Medicine: Explored for potential therapeutic applications due to its involvement in metabolic pathways.
Industry: Utilized in the development of agricultural products and plant growth regulators.
Mechanism of Action
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-leucine involves its interaction with specific molecular targets and pathways. Abscisic acid binds to receptors in plant cells, triggering a cascade of signaling events that regulate various physiological processes. L-leucine, on the other hand, activates the mammalian target of rapamycin (mTOR) signaling pathway, promoting protein synthesis and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
Abscisic Acid: A plant hormone involved in stress responses and developmental processes.
L-leucine: An essential amino acid crucial for protein synthesis and metabolic functions.
Isoleucine and Valine: Other branched-chain amino acids with similar metabolic roles.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-leucine is unique due to its conjugate structure, combining the properties of both abscisic acid and L-leucine. This dual functionality allows it to participate in both plant physiological processes and metabolic pathways, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H31NO5 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H31NO5/c1-13(2)9-17(19(25)26)22-18(24)10-14(3)7-8-21(27)15(4)11-16(23)12-20(21,5)6/h7-8,10-11,13,17,27H,9,12H2,1-6H3,(H,22,24)(H,25,26)/b8-7+,14-10-/t17-,21-/m0/s1 |
InChI Key |
BGMGEBFRRQXAMB-KUHGENNASA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC(C)C)C(=O)O)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.